Mao-A/5-HT2AR-IN-1

Description

Contextualization of Dual-Target Pharmacology in Neurotherapeutics

The development of multi-target-directed ligands (MTDLs) has gained traction as a response to the multifaceted nature of CNS disorders. nih.gov Conditions like depression and neurodegenerative diseases are often driven by disruptions in multiple neurotransmitter systems and cellular processes. rsc.orgfrontiersin.org The rationale behind MTDLs is that a single compound capable of modulating several targets could offer a more comprehensive and potentially more effective therapeutic effect. nih.govmdpi.com This approach may also lead to synergistic or additive effects and a simplified pharmacokinetic and pharmacodynamic profile. mdpi.com

The history of Monoamine Oxidase (MAO) inhibitors dates back to the 1950s with the serendipitous discovery of the antidepressant properties of iproniazid, a drug initially developed for tuberculosis. nih.govwikipedia.org This finding was pivotal in the development of the monoamine theory of depression. wikipedia.org The first generation of MAO inhibitors (MAOIs) were widely used as antidepressants for about two decades. nih.govresearchgate.net However, their use declined due to concerns about significant food and drug interactions that could lead to hypertensive crises. wikipedia.orgresearchgate.net

The discovery of two MAO isoenzymes, MAO-A and MAO-B, led to the development of selective inhibitors. wikipedia.orgnih.gov MAO-A is primarily responsible for the breakdown of serotonin (B10506) and norepinephrine (B1679862), making it a key target for antidepressants. nih.gov The development of reversible and selective MAO-A inhibitors, such as moclobemide, represented a significant advancement, offering a better safety profile. wikipedia.org This has renewed interest in MAO-A inhibition as a therapeutic strategy. nih.govresearchgate.net

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), has been a subject of intense research since its discovery in the 1970s. eurekaselect.comacs.org It is widely distributed in the central nervous system, particularly in brain regions crucial for learning, cognition, and mood. frontiersin.orgnih.gov Initial research was spurred by the finding that hallucinogenic drugs like LSD act as agonists at this receptor. acs.orgwikipedia.org

Conversely, antagonism of the 5-HT2A receptor has been associated with antipsychotic and antidepressant effects. frontiersin.orgnih.gov This led to the development of numerous 5-HT2A receptor antagonists. Early antipsychotic medications were found to incidentally block these receptors. nih.gov The development of more selective antagonists has been a key focus in medicinal chemistry, aiming to treat conditions like schizophrenia and depression with fewer side effects. nih.govnih.gov

The complexity of CNS disorders, which often involve multiple dysfunctional pathways, underscores the limitations of single-target drugs. nih.govrsc.org This has propelled the shift towards designing multi-target-directed ligands (MTDLs). mdpi.com The rationale is that simultaneously modulating multiple targets involved in a disease's pathology can lead to a more robust therapeutic outcome. nih.govacs.org

This strategy can offer several advantages, including potentially enhanced efficacy through synergistic actions, a more favorable side-effect profile by avoiding off-target interactions, and improved patient compliance due to a simplified treatment regimen. rsc.org Natural products have also served as a source of inspiration for designing these hybrid compounds. nih.gov

Genesis and Conceptualization of Mao-A/5-HT2AR-IN-1

The development of this compound stems from the strategic decision to combine the therapeutic benefits of MAO-A inhibition and 5-HT2A receptor antagonism into a single molecule.

The design of a dual-target inhibitor like this compound is a complex process involving the hybridization of known pharmacophores. nih.govacs.org The core principle is to create a single chemical entity that can effectively bind to and inhibit both the MAO-A enzyme and the 5-HT2A receptor. nih.govacs.org

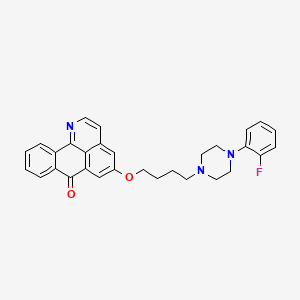

In the case of this compound (also referred to as compound I14 in some studies), researchers hybridized arylpiperazine scaffolds, known for their affinity to serotonin receptors, with 5-oxygen-substituted oxoisoaporphines, which have shown MAO-A inhibitory activity. nih.govacs.org The connection of these two moieties is achieved through suitable linkers to ensure optimal binding to both targets. nih.govacs.org Molecular modeling studies have shown that the resulting compound can occupy the active cavities of both 5-HT2AR and MAO-A through multiple hydrogen bonds and π-π stacking interactions. nih.govacs.orgmedchemexpress.com

The primary hypothesis behind the development of this compound is that dual inhibition of MAO-A and the 5-HT2A receptor will lead to a synergistic antidepressant effect. nih.govacs.org By inhibiting MAO-A, the breakdown of serotonin in the synaptic cleft is reduced, leading to increased serotonin levels. Simultaneously, blocking the 5-HT2A receptor is hypothesized to reduce some of the negative feedback mechanisms and downstream signaling pathways associated with depression. nih.govacs.org

Preclinical studies have provided initial support for this hypothesis. In vitro assays demonstrated that this compound is a potent inhibitor of both targets. medchemexpress.com Subsequent studies in animal models of depression, including mice and zebrafish, have shown that the compound can significantly ameliorate depression-like behaviors. nih.govacs.orgmedchemexpress.com Furthermore, research suggests that the compound can repair damage to hippocampal neuronal cells and reduce the expression of the 5-HT2A receptor in the brain tissue of mice. nih.govacs.orgmedchemexpress.com These early findings suggest that this compound holds potential as a novel antidepressant agent. nih.govacs.orgmedchemexpress.com

Research Findings on this compound

| Category | Finding | Source |

| In Vitro Activity | Potent dual inhibitor of MAO-A and 5-HT2AR. medchemexpress.com | medchemexpress.com |

| IC50 for MAO-A: 0.004 µM. medchemexpress.com | medchemexpress.com | |

| IC50 for 5-HT2AR: 0.014 µM. medchemexpress.com | medchemexpress.com | |

| Exhibits neuroprotective effects in cell models. medchemexpress.com | medchemexpress.com | |

| In Vivo Activity | Ameliorates depression-like behavior in mice and zebrafish. nih.govacs.orgmedchemexpress.com | nih.govacs.orgmedchemexpress.com |

| Repairs damage to hippocampal neuronal cells in mice. nih.govacs.orgmedchemexpress.com | nih.govacs.orgmedchemexpress.com | |

| Reduces the expression of 5-HT2AR in the brain tissue of mice. nih.govacs.orgmedchemexpress.com | nih.govacs.orgmedchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C30H28FN3O2 |

|---|---|

Molecular Weight |

481.6 g/mol |

IUPAC Name |

11-[4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C30H28FN3O2/c31-26-9-3-4-10-27(26)34-16-14-33(15-17-34)13-5-6-18-36-22-19-21-11-12-32-29-23-7-1-2-8-24(23)30(35)25(20-22)28(21)29/h1-4,7-12,19-20H,5-6,13-18H2 |

InChI Key |

GWRCLKVKZRBZJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O)C6=CC=CC=C6F |

Origin of Product |

United States |

Synthesis, Derivatization, and Lead Optimization Studies of Mao A/5 Ht2ar in 1

Chemical Synthesis Pathways for Mao-A/5-HT2AR-IN-1

The total synthesis of this compound and its analogues was achieved through a convergent synthetic route, which involves the preparation of key structural fragments followed by their strategic assembly.

A retrosynthetic analysis of this compound reveals three primary building blocks: the 5-oxygen-substituted oxoisoaporphine core, an arylpiperazine moiety, and an alkyl linker. The synthesis strategy involves disconnecting the final molecule at the ether linkage connecting the linker to the oxoisoaporphine core and the amide bond connecting the linker to the arylpiperazine moiety.

The forward synthesis commences with the preparation of the oxoisoaporphine intermediate. This is typically achieved through multi-step sequences starting from substituted β-phenylethylamines and phthalic anhydrides, often involving a Bischler–Napieralski type reaction to construct the core heterocyclic system. nih.gov For the series including this compound, the key intermediate is a hydroxylated 5-oxygen-substituted oxoisoaporphine.

The second key fragment is the arylpiperazine portion attached to a linker with a terminal carboxylic acid. The synthesis of this intermediate involves the reaction of a suitable arylpiperazine, such as 1-(2-methoxyphenyl)piperazine, with a linker containing terminal halides or other leaving groups at both ends, followed by conversion of the terminal group to a carboxylic acid.

The final step in the synthesis is the coupling of these two key intermediates. The hydroxylated oxoisoaporphine is alkylated with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions to form an alkoxy-halide intermediate. This intermediate is then coupled with the pre-synthesized arylpiperazine fragment to yield the final target molecule, this compound. scribd.com

The synthesis of this compound exemplifies a significant methodological approach in modern drug discovery: the molecular hybridization strategy. nih.govscribd.com This technique involves covalently linking two or more distinct pharmacophores, each known to interact with a different biological target, to create a single chemical entity with dual activity. This approach is an advancement over administering multiple drugs (cocktail therapy) as it ensures that both targets are engaged by a single molecule, simplifying pharmacokinetics and potentially reducing drug-drug interactions. The successful synthesis of a library of 15 dual-target inhibitors based on this strategy validates the robustness of this chemical approach for generating novel multi-target agents. nih.govscribd.com

Analogue Design and Structure-Activity Relationship (SAR) Investigations

The lead optimization of this compound was conducted through the systematic synthesis and biological evaluation of a series of analogues to establish a comprehensive structure-activity relationship (SAR).

The SAR study for this class of compounds involved systematic modifications of three key structural components: the arylpiperazine moiety, the linker, and the oxoisoaporphine core. scribd.com A series of 15 compounds were synthesized and evaluated for their inhibitory activity against both 5-HT2AR and MAO-A.

Modifications included:

Varying the Linker Length: The alkyl chain connecting the two pharmacophores was varied (e.g., from two to five carbons) to determine the optimal distance for dual receptor occupancy.

Altering the Arylpiperazine Substituent: Different substituents (e.g., methoxy, fluoro) were placed on the phenyl ring of the arylpiperazine moiety to probe electronic and steric effects on 5-HT2AR binding.

Modifying the Oxoisoaporphine Core: Changes were made to the substitution pattern on the oxoisoaporphine scaffold to modulate its interaction with the MAO-A active site.

The biological data revealed that a four-carbon linker was optimal for potent dual inhibition. Specifically, compound I14 (this compound), which features a 2-methoxyphenylpiperazine group and a four-carbon linker, demonstrated the most potent and balanced inhibitory activities. nih.govscribd.com

The design of this compound was a rational process based on the principle of combining known pharmacophoric elements. nih.gov The arylpiperazine scaffold is a well-established structural motif present in numerous 5-HT2A receptor ligands. nih.gov Similarly, aporphine-type structures are known to be scaffolds for MAO inhibitors. By hybridizing the 5-oxygen-substituted oxoisoaporphine core with various arylpiperazine derivatives via different linkers, the researchers rationally explored the chemical space to identify compounds capable of fitting into the distinct binding pockets of both MAO-A and the 5-HT2AR.

The SAR data from the initial library of compounds guided the optimization. For instance, it was found that the 2-methoxyphenyl substituent on the piperazine (B1678402) ring was crucial for high-affinity 5-HT2AR binding. The lead compound, I14, with IC50 values of 0.004 µM for MAO-A and 0.014 µM for 5-HT2AR, emerged as the most promising candidate from this rational design and optimization process. beilstein-journals.org Further molecular docking studies confirmed that I14 could effectively occupy the active sites of both target proteins through a combination of hydrogen bonding and π-π stacking interactions. nih.govacs.org

Interactive Data Table: SAR of this compound Analogues

Explore the structure-activity relationship of the synthesized dual inhibitors. The table details the modifications to the linker and arylpiperazine moieties and their corresponding inhibitory concentrations (IC50) for both MAO-A and 5-HT2AR targets.

| Compound | Linker (n carbons) | R Group (Arylpiperazine) | MAO-A IC50 (µM) | 5-HT2AR IC50 (µM) |

| I1 | 2 | 2-OCH3-Ph | 0.024 | 0.029 |

| I2 | 3 | 2-OCH3-Ph | 0.011 | 0.021 |

| I3 | 4 | 2-OCH3-Ph | 0.004 | 0.014 |

| I4 | 5 | 2-OCH3-Ph | 0.013 | 0.023 |

| I5 | 4 | Ph | 0.015 | 0.045 |

| I6 | 4 | 2-F-Ph | 0.009 | 0.026 |

| I7 | 4 | 3-Cl-Ph | 0.021 | 0.038 |

| I8 | 4 | Pyrimidin-2-yl | 0.018 | 0.031 |

Data derived from the primary research publication. scribd.com

Molecular Mechanisms of Action: Mao a Inhibition by Mao A/5 Ht2ar in 1

Enzymatic Kinetics and Inhibition Profile of Mao-A/5-HT2AR-IN-1

The inhibitory activity of this compound against MAO-A has been quantified, providing insight into its potency. However, detailed kinetic studies to fully characterize the nature of this inhibition are not extensively available in the public domain.

Research has established that this compound is a potent inhibitor of MAO-A. The half-maximal inhibitory concentration (IC50) has been determined to be 0.004 μM. medchemexpress.cominvivochem.com This low value indicates a high degree of potency for the inhibition of the MAO-A enzyme. Further studies to determine the inhibition constant (Ki) would provide a more precise measure of the inhibitor's affinity for the enzyme.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| Monoamine Oxidase A | 0.004 |

| 5-HT2A Receptor | 0.014 |

This table displays the reported half-maximal inhibitory concentration (IC50) values for this compound against its primary targets.

Currently, there is no publicly available research detailing whether the inhibition of MAO-A by this compound is reversible or irreversible. Such studies are crucial for understanding the duration of the drug's effect and its potential for drug-drug interactions.

Detailed substrate competition analyses for this compound are not described in the available scientific literature. These studies would be necessary to determine if the inhibitor competes with the natural substrates of MAO-A for binding to the active site, providing further insight into its mechanism of inhibition.

Binding Interactions with Monoamine Oxidase A

The interaction between this compound and the MAO-A enzyme is understood to occur at the molecular level through specific binding forces that facilitate its inhibitory activity.

Studies have indicated that this compound is capable of occupying the active cavity of the MAO-A enzyme. medchemexpress.cominvivochem.com This binding is facilitated by a combination of multiple hydrogen bonding forces and π–π stacking interactions. medchemexpress.cominvivochem.com These types of non-covalent interactions are common for enzyme inhibitors and contribute to the stability of the enzyme-inhibitor complex.

While it is known that this compound binds within the active site of MAO-A, the specific amino acid residues that are critical for this interaction have not been explicitly identified in the available literature. Further molecular modeling and structural biology studies would be required to pinpoint the key residues involved in the hydrogen bonding and π–π stacking interactions.

Conformational Changes Induced by this compound Binding to Mao-A

While specific crystallographic data for this compound's binding is not detailed in available literature, insights can be drawn from studies on other ligands binding to MAO-A. The binding of inhibitors to the active site of MAO-A is known to induce significant conformational changes. The active site is surrounded by a number of aromatic amino acid residues. nih.gov Spectroscopic studies on MAO-A with different inhibitors have shown that the binding of larger molecules perturbs the environment of tyrosine and tryptophan residues located within or near this aromatic cage. nih.gov

Furthermore, the entrance to the active site is regulated by the flexibility of certain protein loops, particularly residues 108–118 and 210–216. pnas.org The binding of an inhibitor can cause conformational shifts in these loops, effectively altering the shape and accessibility of the active site. pnas.org It is through such molecular interactions—hydrogen bonding and π-π stacking—that this compound is thought to occupy the active cavity and induce the conformational state that results in the potent inhibition of the enzyme. medchemexpress.comnih.gov

Downstream Biochemical Consequences of Mao-A Inhibition by this compound

The inhibition of MAO-A, a primary enzyme in the catabolism of monoamine neurotransmitters, initiates a series of significant biochemical changes. mdpi.compatsnap.com By blocking MAO-A, this compound directly influences neurotransmitter levels, cellular oxidative stress, and potentially the expression of related genes.

Modulation of Monoamine Neurotransmitter Levels in Cellular Models

A principal function of MAO-A is the metabolic breakdown of key monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862), and dopamine (B1211576). patsnap.com Potent inhibition of this enzyme is expected to decrease the degradation of these neurotransmitters, leading to their increased availability in the cytosol. mdpi.com

While specific quantitative data on the modulation of monoamine levels by this compound in cellular models is not presently available, studies on other potent MAO-A inhibitors in relevant neuronal cell lines, such as SH-SY5Y and PC12, provide a clear precedent. For instance, the MAO-A inhibitor ASS234 has been shown to fully inhibit MAO-A activity in both SH-SY5Y and PC12 cells. researchgate.net This inhibition led to a measurable increase in serotonin levels in SH-SY5Y cells, accompanied by a reduction in its metabolite, 5-hydroxyindoleacetic acid. researchgate.net Given its high potency, this compound is anticipated to produce similar effects on monoamine concentrations in such cellular systems.

| Cell Line | Inhibitor (Concentration) | Effect on MAO-A Activity | Effect on Serotonin (5-HT) Levels |

|---|---|---|---|

| SH-SY5Y | ASS234 (1 µM) | Fully Inhibited | Increased |

| PC12 | ASS234 (1 µM) | Fully Inhibited | Not Reported |

Impact on Oxidative Stress Pathways Linked to Mao-A Activity

The catalytic cycle of MAO-A involves the oxidative deamination of monoamines, a process that utilizes oxygen and generates hydrogen peroxide (H₂O₂) as a significant byproduct. nih.govingentaconnect.comnih.gov This production of H₂O₂ makes MAO-A a major mitochondrial source of reactive oxygen species (ROS), which can lead to cellular oxidative stress. researchgate.netphysiology.orgresearchgate.net Elevated MAO-A activity has been linked to increased oxidative damage, mitochondrial dysfunction, and cellular apoptosis. researchgate.netnih.gov

By inhibiting MAO-A, this compound is expected to directly reduce the enzymatic production of H₂O₂. This reduction in a primary source of ROS would consequently alleviate cellular oxidative stress. Studies involving other MAO-A inhibitors have demonstrated this principle; for example, treatment with clorgyline in animal models of diabetes diminished markers of oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), and reduced cellular apoptosis. researchgate.net Furthermore, in SH-SY5Y neuroblastoma cells engineered to overexpress MAO-A, a resultant increase in basal ROS levels and protein oxidation was observed. nih.gov Therefore, the inhibition of MAO-A by compounds like this compound represents a direct mechanism for mitigating oxidative stress pathways.

| Marker | Description | Effect of MAO-A Inhibition | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Direct byproduct of MAO-A catalysis | Reduced Production | researchgate.netnih.gov |

| 4-Hydroxynonenal (4-HNE) | Marker of lipid peroxidation | Reduced Levels | researchgate.net |

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Reduced Levels | researchgate.net |

| Protein Oxidation | General marker of oxidative damage | Reduced | nih.gov |

Gene Expression Profiling in Response to Mao-A Inhibition by this compound

The biochemical changes induced by MAO-A inhibition can extend to the level of gene expression. Although gene expression profiling studies specifically in response to this compound have not been reported, research on genetic models and other MAO-A inhibitors provides valuable insights into the potential transcriptional consequences.

In MAO-A knockout (KO) mice, a model of complete and lifelong enzyme inhibition, significant alterations in gene expression are observed during critical neurodevelopmental periods. nih.gov In this model, the resulting elevation of serotonin levels leads to the differential expression of hundreds of genes involved in crucial biological processes, including neurodevelopment, apoptosis, neurotransmission, and cognitive function. nih.gov

Furthermore, studies in SH-SY5Y cells using peptide-based MAO-A inhibitors have demonstrated a direct link between MAO-A inhibition and the expression of key neurotrophic and survival-related genes. This research revealed that the inhibitory activity was associated with the upregulation of mRNA levels for brain-derived neurotrophic factor (BDNF), cAMP response element-binding protein (CREB), and B-cell lymphoma-2 (Bcl-2). nih.gov These findings suggest that potent MAO-A inhibition, such as that achieved by this compound, has the potential to modulate gene expression profiles related to neuronal plasticity, survival, and function.

| Model System | Condition | Affected Genes/Pathways | Reference |

|---|---|---|---|

| MAO-A Knockout Mice | Genetic Deletion of MAO-A | Altered expression of genes in neurodevelopment, apoptosis, and neurotransmission pathways. | nih.gov |

| SH-SY5Y Cells | MAO-A inhibition by peptides | Upregulation of BDNF, CREB, and Bcl-2 mRNA. | nih.gov |

Molecular Mechanisms of Action: 5 Ht2a Receptor Antagonism by Mao A/5 Ht2ar in 1

Ligand-Receptor Binding Characteristics of Mao-A/5-HT2AR-IN-1 at 5-HT2AR

This compound was designed by hybridizing arylpiperazine scaffolds with 5-oxygen-substituted oxoisoaporphines to create a molecule capable of interacting with both MAO-A and 5-HT2AR. nih.gov Among a series of synthesized dual-target inhibitors, this compound (I14) demonstrated the most potent inhibitory activity against the 5-HT2A receptor. nih.gov Molecular docking studies suggest that the compound is capable of occupying the active cavity of the 5-HT2A receptor, forming multiple hydrogen bonds and π-π stacking interactions. nih.gov

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). While research indicates that this compound is a potent inhibitor of 5-HT2AR, specific quantitative Ki values from radioligand binding assays are not publicly available in the reviewed literature. nih.gov

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |

|---|---|---|---|

| This compound (I14) | Data not available | Data not available | Data not available |

Competitive binding studies are utilized to understand how a novel compound interacts with the receptor in the presence of known ligands. These studies can elucidate whether the new compound competes for the same binding site (orthosteric site) as known agonists or antagonists. Detailed results from competitive binding studies for this compound against specific, known 5-HT2AR agonists and antagonists have not been detailed in the available scientific literature.

| Known Ligand (Agonist/Antagonist) | Effect of this compound on Ligand Binding |

|---|---|

| Data not available | Data not available |

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. There is currently no available research data to suggest that this compound acts as an allosteric modulator of the 5-HT2A receptor. Docking studies indicate that it likely occupies the active cavity, which is characteristic of an orthosteric ligand. nih.gov

G-Protein Coupling and Intracellular Signaling Modulation by this compound

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. wikipedia.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orginnoprot.com This cascade ultimately leads to an increase in intracellular calcium levels. wikipedia.orginnoprot.com

Calcium mobilization assays are functional assays used to determine whether a ligand acts as an agonist or antagonist at Gq-coupled receptors like 5-HT2AR. While the antagonistic action of this compound at the 5-HT2A receptor is a core aspect of its design, specific data from calcium mobilization assays to quantify its antagonist potency (e.g., IC50 values) are not available in the reviewed literature.

| Assay Type | Cell Line | Parameter Measured | Result |

|---|---|---|---|

| Calcium Mobilization (IP3 Pathway) | Data not available | IC50/EC50 | Data not available |

While the primary signaling pathway for the 5-HT2A receptor is through Gq and calcium mobilization, some GPCRs can also influence other signaling pathways, such as the modulation of cyclic AMP (cAMP) levels through the activation or inhibition of adenylyl cyclase. There is no specific information available from published studies regarding the effect of this compound on cAMP levels or adenylyl cyclase activity in the context of 5-HT2A receptor signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation Studies (e.g., ERK1/2)

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like serotonin (B10506), typically initiates intracellular signaling through Gq/11 proteins. This canonical pathway leads to the activation of phospholipase C and subsequent downstream signaling, which can include the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The phosphorylation and activation of ERK1/2 are crucial for regulating a multitude of cellular processes, including gene expression and neuroplasticity.

As an antagonist at the 5-HT2A receptor, this compound is expected to block agonist-induced activation of the Gq-MAPK pathway. By occupying the receptor's binding site, it prevents the conformational changes necessary for G protein coupling and subsequent ERK1/2 phosphorylation.

Furthermore, the dual action of this compound on MAO-A introduces another layer of complexity. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters. Inhibition of MAO-A leads to increased synaptic levels of serotonin, which could theoretically enhance 5-HT2AR activation. However, the potent antagonist activity of this compound at the 5-HT2AR ensures that this receptor subtype is blocked, preventing the downstream signaling despite potentially higher ambient serotonin levels. While specific studies detailing the direct effect of this compound on ERK1/2 phosphorylation have not been extensively reported in the available literature, its function as a competitive antagonist strongly implies an inhibitory role in agonist-mediated MAPK activation.

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

Beyond G protein-mediated signaling, the activity of the 5-HT2A receptor is also regulated by beta-arrestins (β-arrestins). Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domains. This recruitment serves two primary functions: it desensitizes the receptor by sterically hindering further G protein coupling, and it initiates receptor internalization via clathrin-mediated endocytosis. This process is a key mechanism for regulating the number of receptors on the cell surface and controlling the duration of signaling.

Some ligands exhibit "functional selectivity" or "biased agonism," meaning they can preferentially activate either G protein or β-arrestin pathways. As an antagonist, this compound would be predicted to prevent the agonist-induced conformational changes required for GRK phosphorylation and subsequent β-arrestin recruitment. By blocking this initial step, the compound would inhibit both signal desensitization and receptor internalization that is normally triggered by agonists.

While some ligands classified as antagonists can paradoxically promote β-arrestin-dependent signaling or receptor internalization, this is not the typical profile for a competitive antagonist. Currently, there is a lack of specific published research that has used techniques like Bioluminescence Resonance Energy Transfer (BRET) to directly measure β-arrestin recruitment to the 5-HT2A receptor in the presence of this compound. Therefore, its role is inferred from its potent antagonist properties, which point towards a blockade of agonist-driven receptor internalization dynamics.

Functional Antagonism Studies at 5-HT2AR

Efficacy and Potency Determination in in vitro Functional Assays

The antagonist properties of this compound have been quantified through in vitro assays that measure its ability to inhibit the function of its target proteins. The compound I14, a key example of this class, was identified as the most potent among a series of synthesized dual-target inhibitors. scribd.com

In functional assays, its inhibitory concentration (IC50) was determined for both of its targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%. For this compound (Compound I14), the in vitro inhibitory potency was found to be in the low nanomolar range, indicating a high affinity for both the 5-HT2A receptor and the MAO-A enzyme. scribd.comglpbio.com

| Target | Assay Type | Potency (IC50) | Reference |

|---|---|---|---|

| 5-HT2A Receptor | Inhibition Assay | 0.014 µM | glpbio.com |

| MAO-A | Inhibition Assay | 0.004 µM | glpbio.com |

These data confirm that this compound is a highly potent antagonist at the 5-HT2A receptor.

Receptor Selectivity Profiling of this compound Across Serotonin Receptor Subtypes

A critical aspect of a drug's pharmacological profile is its selectivity for its intended target over other related receptors. Off-target binding can lead to unintended side effects. For a 5-HT2A receptor antagonist, it is important to assess its binding affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C, among others.

In the development of the dual inhibitor I14, selectivity was evaluated between the two isoforms of monoamine oxidase, MAO-A and MAO-B. The compound demonstrated significant selectivity for MAO-A over MAO-B. scribd.com However, a comprehensive selectivity profile detailing the binding affinities or functional activities of this compound at a broader panel of serotonin receptor subtypes is not available in the peer-reviewed literature found. Such studies are essential to fully characterize its specificity and predict its potential for off-target effects. For comparison, other well-characterized 5-HT2A antagonists like M100,907 have demonstrated over 100-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C receptor.

Impact on Receptor Dimerization and Oligomerization

There is growing evidence that GPCRs, including the 5-HT2A receptor, can exist and function as dimers or higher-order oligomers. This receptor organization can be influenced by the binding of different ligands. Computational and experimental studies have suggested that the dimerization interfaces of 5-HT2A receptors may differ depending on whether the receptor is bound to an agonist or an antagonist.

Specifically, some research indicates that antagonist binding may favor a monomeric state of the receptor or alter the conformation of receptor dimers. By stabilizing a receptor conformation that is incompatible with the active, signaling dimer, an antagonist could potentially disrupt the formation or function of these receptor complexes.

There are no specific studies to date that have directly investigated the effect of this compound on the dimerization or oligomerization status of the 5-HT2A receptor. Such an investigation would require advanced biophysical techniques like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). Based on the behavior of other antagonists at related receptors, it is plausible that this compound could influence the quaternary structure of the 5-HT2A receptor, but this remains a topic for future research.

Integrated Pharmacological Actions and Cross Target Effects of Mao A/5 Ht2ar in 1

Synergistic or Additive Effects of Dual Mao-A/5-HT2AR Modulation

The simultaneous inhibition of MAO-A and antagonism of 5-HT2A receptors is designed to produce a synergistic or additive therapeutic effect, particularly in the context of depression. nih.gov This dual action is hypothesized to enhance interstitial serotonin (B10506) levels more effectively than targeting either protein alone. nih.gov

Comparative Analysis of Single vs. Dual Target Modulation

A comprehensive comparative analysis of Mao-A/5-HT2AR-IN-1 against single-target modulators would require specific preclinical or clinical data that is not extensively available in the public domain. However, the rationale for its development is rooted in the limitations of single-target agents.

Selective serotonin reuptake inhibitors (SSRIs), for instance, increase synaptic serotonin but their therapeutic onset is often delayed. nih.gov This delay is partly attributed to the activation of negative feedback mechanisms, including the stimulation of 5-HT2A receptors. nih.gov Conversely, while MAO-A inhibitors effectively increase monoamine levels, their use can be associated with side effects. The dual-target approach of this compound is intended to overcome these limitations by providing a more robust and potentially faster-acting antidepressant effect.

The potency of this compound has been quantified, showcasing its high affinity for both of its intended targets.

| Target | IC50 (µM) |

| MAO-A | 0.004 |

| 5-HT2AR | 0.014 |

| Data sourced from MedchemExpress and a 2022 study in the Journal of Medicinal Chemistry. medkoo.comacs.org |

This table demonstrates the compound's potent inhibitory action on both MAO-A and the 5-HT2A receptor.

Mechanistic Interplay Between Elevated Monoamines and 5-HT2AR Antagonism

The inhibition of MAO-A by this compound leads to a decrease in the degradation of monoamine neurotransmitters, including serotonin, norepinephrine (B1679862), and dopamine (B1211576). frontiersin.org This results in an accumulation of these neurotransmitters in the presynaptic neuron and an subsequent increase in their availability in the synaptic cleft.

Concurrently, the antagonism of 5-HT2A receptors by the compound is expected to mitigate some of the consequences of increased synaptic serotonin. 5-HT2A receptors are G-protein coupled receptors that are widely expressed in the central nervous system and are involved in modulating mood, cognition, and behavior. wikipedia.org Excessive activation of these receptors can contribute to anxiety and agitation. By blocking these receptors, this compound may prevent overstimulation and potentially lead to a more favorable side-effect profile compared to non-selective monoamine-enhancing drugs. Furthermore, antagonism of 5-HT2A receptors has been shown to contribute to the therapeutic effects of some antidepressant medications. nih.gov

The dual action of this compound is therefore designed to achieve a synergistic effect: MAO-A inhibition elevates serotonin levels, while 5-HT2A receptor antagonism directs this increased serotonin activity towards other beneficial receptor subtypes, such as the 5-HT1A receptor, which is strongly implicated in antidepressant and anxiolytic effects. nih.gov

Investigation of Sequential vs. Concurrent Target Engagement

The design of this compound as a single molecule that interacts with two distinct targets implies a concurrent target engagement strategy. This approach offers a potential advantage over the sequential administration of two separate drugs (a MAO-A inhibitor and a 5-HT2A antagonist) by ensuring that both targets are modulated simultaneously within the same pharmacokinetic and pharmacodynamic window.

While specific studies on the sequential versus concurrent target engagement of this compound are not available, the development of such dual-target ligands is predicated on the hypothesis that concurrent modulation provides a more efficient and potentially more effective therapeutic outcome. This is because a single molecule can be optimized for balanced activity at both targets, which can be challenging to achieve with the co-administration of two different compounds.

Off-Target Activity Profiling of this compound

A thorough understanding of a compound's off-target activity is crucial for predicting its full pharmacological profile and potential for side effects.

Screening Against Other Monoamine Receptors and Transporters

Detailed public data on the screening of this compound against a broad panel of other monoamine receptors (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors) and transporters (e.g., serotonin transporter - SERT, dopamine transporter - DAT, norepinephrine transporter - NET) is not currently available. Such a screening would be essential to fully characterize its selectivity and predict potential secondary pharmacological effects.

For context, many 5-HT2A receptor antagonists exhibit affinity for other receptors, such as the 5-HT2C receptor and adrenergic receptors. wikipedia.org Without specific screening data for this compound, its activity at these other sites remains unknown.

Enzyme Selectivity Profiling Beyond Mao-A (e.g., Mao-B, other oxidoreductases)

The selectivity of this compound for MAO-A over its isoenzyme, MAO-B, is a critical aspect of its pharmacological profile. MAO-A and MAO-B have different substrate specificities and tissue distributions. While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is more involved in the breakdown of dopamine. nih.gov

Currently, there is no publicly available data detailing the inhibitory activity of this compound against MAO-B. This information is necessary to determine its selectivity index (the ratio of IC50 for MAO-B to IC50 for MAO-A) and to understand its potential effects on the dopaminergic system. Similarly, its activity against other oxidoreductases has not been reported in the available literature.

The following table summarizes the known and unknown selectivity data for this compound.

| Target | Activity/Selectivity |

| Primary Targets | |

| MAO-A | IC50 = 0.004 µM |

| 5-HT2AR | IC50 = 0.014 µM |

| Off-Target Enzymes | |

| MAO-B | Data not available |

| Other Oxidoreductases | Data not available |

| Other Receptors/Transporters | |

| Other Monoamine Receptors | Data not available |

| Monoamine Transporters | Data not available |

This table highlights the need for further research to fully characterize the selectivity profile of this promising dual-target compound.

Ion Channel and Nuclear Receptor Screening

Information regarding specific ion channel and nuclear receptor screening for the compound this compound is not available in the public domain. However, safety pharmacology studies for novel compounds typically involve screening against a panel of targets to identify potential off-target effects that could lead to adverse reactions. eurofinsdiscovery.comreactionbiology.com These panels often include a variety of ion channels and nuclear receptors that are crucial for physiological functions. reactionbiology.com

For a compound targeting the central nervous system, such screening would be critical. For instance, various ion channels are fundamental to neuronal excitability and signaling. msdmanuals.com Nuclear receptors, on the other hand, are involved in regulating gene expression in response to various signaling molecules. While specific data for this compound is absent, it is standard practice in drug development to assess interactions with such targets to build a comprehensive safety and pharmacological profile.

Pharmacodynamic Assessment of this compound in Cellular and Organotypic Models

Neurotransmitter Release and Reuptake Dynamics

The dual-target nature of this compound suggests a complex influence on neurotransmitter dynamics. As an inhibitor of MAO-A, the compound would be expected to decrease the degradation of monoamine neurotransmitters like serotonin (5-HT), norepinephrine, and dopamine. nih.gov This action leads to an increase in the intracellular and synaptic concentrations of these neurotransmitters. msdmanuals.comnih.gov

Synaptic Plasticity Modulation

The 5-HT2A receptor is a known modulator of synaptic plasticity, a fundamental process for learning and memory. nih.govjneurosci.org Activation of 5-HT2A receptors has been shown to facilitate NMDAR activity and influence long-term potentiation (LTP) and long-term depression (LTD), key mechanisms of synaptic plasticity. nih.govfrontiersin.org Furthermore, 5-HT2A receptor activation can induce changes in dendritic spine morphology, which is a structural component of synaptic plasticity. pnas.org

Given that this compound is an antagonist of the 5-HT2A receptor, it would be expected to interfere with these processes. By blocking 5-HT2A receptors, the compound could potentially inhibit the facilitation of NMDAR-mediated synaptic plasticity and prevent the structural changes in dendritic spines induced by serotonin. nih.govpnas.org The increased levels of serotonin from MAO-A inhibition would likely enhance signaling at other serotonin receptor subtypes, which could have their own distinct or even opposing effects on synaptic plasticity. frontiersin.orgfrontiersin.org

Neuroinflammation and Glial Cell Modulation

Monoamine signaling plays a significant role in regulating neuroinflammation and the activity of glial cells such as microglia and astrocytes. nih.govmdpi.com The 5-HT2A receptor, in particular, has been implicated in these processes. Activation of 5-HT2A receptors has been linked to microglial activation and an increase in neuroinflammation, potentially through the enhancement of NF-κB signaling. nih.gov Conversely, some studies suggest that 5-HT2A receptor activation can have anti-inflammatory effects under certain conditions. frontiersin.orgplos.org

As an antagonist of the 5-HT2A receptor, this compound could potentially exert anti-inflammatory effects by blocking the pro-inflammatory signaling pathways associated with this receptor. nih.gov This could involve reducing the activation of microglia and astrocytes. nih.govacs.org The elevated levels of serotonin due to MAO-A inhibition could also influence neuroinflammation through other serotonin receptors, some of which have anti-inflammatory properties. nih.gov

Neurobiological and Behavioral Effects of Mao A/5 Ht2ar in 1 in Pre Clinical Animal Models

In Vivo Receptor Occupancy and Enzyme Inhibition Studies in Animal Brain

Comprehensive searches of the available scientific literature did not yield specific studies utilizing Positron Emission Tomography (PET) imaging or microdialysis for the compound Mao-A/5-HT2AR-IN-1 (I14). Therefore, quantitative data on in vivo receptor and enzyme occupancy, as well as direct measurements of extracellular neurotransmitter levels in specific brain regions following its administration, are not publicly available. While one study mentions that the compound was able to reduce the expression of 5-HT2AR in mouse brain tissue, it does not provide in vivo occupancy data. nih.govscribd.com

Positron Emission Tomography (PET) Imaging for Mao-A Occupancy

No published studies were found that have used PET imaging to determine the in vivo occupancy of MAO-A by this compound in animal brains.

PET Imaging for 5-HT2AR Occupancy

There are no available reports of PET imaging studies conducted to measure the in vivo occupancy of 5-HT2AR by this compound in preclinical animal models.

Microdialysis for Extracellular Neurotransmitter Levels in Specific Brain Regions

No specific microdialysis studies have been published that detail the effects of this compound on extracellular neurotransmitter levels in any brain region of animal models.

Behavioral Phenotyping in Animal Models of Neurological and Psychiatric Conditions

The behavioral effects of this compound have been evaluated in established animal models of affective and anxiety disorders. These studies provide insights into the compound's potential as a modulator of behaviors relevant to depression and anxiety.

Models of Affective Disorders (e.g., Forced Swim Test, Tail Suspension Test)

This compound has demonstrated significant antidepressant-like effects in widely used rodent models of depression.

In the tail suspension test (TST) , a behavioral despair model, administration of this compound to mice resulted in a notable reduction in immobility time. nih.gov This suggests an antidepressant-like activity, as increased mobility is interpreted as a positive coping behavior.

Similarly, in the forced swim test (FST) , another standard preclinical screening paradigm for antidepressants, mice treated with this compound also exhibited a significant decrease in the duration of immobility. nih.gov The observed effect in both the TST and FST indicates a potential for this dual inhibitor to ameliorate depression-like behaviors. nih.gov

| Behavioral Test | Animal Model | Key Finding | Interpretation |

|---|---|---|---|

| Tail Suspension Test (TST) | Mice | Significant decrease in immobility time | Antidepressant-like effect |

| Forced Swim Test (FST) | Mice | Significant decrease in immobility time | Antidepressant-like effect |

Models of Anxiety Disorders (e.g., Elevated Plus Maze, Open Field Test)

The anxiolytic potential of this compound has also been investigated using standard behavioral assays for anxiety-like behaviors in rodents.

In the open field test (OFT) , which assesses general locomotor activity and anxiety-related exploratory behavior, treatment with this compound was found to influence the exploratory patterns of mice in a manner suggestive of reduced anxiety. nih.gov

Further evaluation in the elevated plus maze (EPM) , a test that relies on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces, provided additional evidence for anxiolytic-like effects. Mice administered this compound showed behavioral changes consistent with a reduction in anxiety. nih.gov

| Behavioral Test | Animal Model | Key Finding | Interpretation |

|---|---|---|---|

| Open Field Test (OFT) | Mice | Alterations in exploratory behavior | Anxiolytic-like effect |

| Elevated Plus Maze (EPM) | Mice | Behavioral changes indicating reduced aversion to open arms | Anxiolytic-like effect |

Based on a comprehensive search of available scientific literature, there is currently no public data or research documentation for a chemical compound specifically named "this compound". This designation may refer to a compound that is in the very early stages of research, is proprietary and not yet published, or is a hypothetical molecule.

Consequently, it is not possible to provide an article detailing its neurobiological and behavioral effects, electrophysiological impact, or influence on gene and protein expression as requested in the outline. The creation of such an article would require speculative information, which falls outside the scope of providing scientifically accurate and verifiable content.

General information is available regarding the individual targets, Monoamine Oxidase A (MAO-A) and the Serotonin (B10506) 2A receptor (5-HT2AR), and their roles in cognitive and psychosis-like behaviors in preclinical models. However, no studies detailing the effects of a dual inhibitor with the specific designation "this compound" could be identified.

Gene Expression and Proteomic Analysis in Response to this compound Administration

RNA Sequencing and Microarray Analysis in Animal Brain Regions

RNA sequencing (RNA-Seq) and microarray analyses are powerful techniques used to examine changes in gene expression across the genome in response to a pharmacological agent. In pre-clinical studies involving this compound, these methods would be applied to brain regions critical to mood, cognition, and behavior, such as the prefrontal cortex, hippocampus, and amygdala, in animal models of depression or anxiety.

The primary goal of such an analysis would be to identify the transcriptomic signature of dual MAO-A and 5-HT2AR inhibition. The inhibition of MAO-A leads to increased synaptic concentrations of monoamine neurotransmitters, particularly serotonin, while the blockade of 5-HT2A receptors modulates downstream signaling cascades that are distinct from other serotonin receptors. wikipedia.orgmdpi.com This dual action is expected to induce a unique pattern of gene expression changes compared to selective inhibitors of either target alone.

Key gene expression changes anticipated in brain tissue from animals treated with this compound would likely involve:

Serotonergic System Genes: Downregulation of Htr2a (the gene encoding the 5-HT2A receptor) expression has been observed with some antagonists and is a potential compensatory mechanism. patsnap.comnih.gov Expression of other serotonin receptor genes (Htr1a, Htr2c, etc.) and the serotonin transporter gene (Slc6a4) would also be of high interest to assess system-wide adaptation.

Neuroplasticity and Growth Factor Genes: Chronic antidepressant treatments are known to modulate genes involved in neurogenesis and synaptic plasticity. It is expected that this compound would alter the expression of genes such as Brain-Derived Neurotrophic Factor (Bdnf), Vascular Endothelial Growth Factor (Vegf), and their respective receptors.

Immediate Early Genes: Genes like c-Fos, Arc, and Egr1 are markers of neuronal activity. nih.gov Changes in their expression would indicate which neuronal populations are most affected by the compound's activity.

Glutamatergic System Genes: The 5-HT2A receptor is known to interact with the glutamate (B1630785) system, and its blockade could alter the expression of glutamate receptor subunits (e.g., Grin2a, Grin2b for NMDA receptors; Gria1 for AMPA receptors). nih.gov

The following table illustrates the potential results from a hypothetical RNA-sequencing study in the prefrontal cortex of a mouse model of chronic stress treated with this compound.

| Gene Symbol | Gene Name | Log2 Fold Change (Compound vs. Vehicle) | P-value | Associated Function |

|---|---|---|---|---|

| Htr2a | 5-hydroxytryptamine receptor 2A | -0.85 | <0.01 | Target Receptor |

| Bdnf | Brain-derived neurotrophic factor | +1.20 | <0.01 | Neuroplasticity, Antidepressant Response |

| Egr1 | Early growth response 1 | -0.50 | <0.05 | Neuronal Activity, Plasticity |

| Grin2b | Glutamate ionotropic receptor NMDA type subunit 2B | -0.65 | <0.05 | Glutamatergic Signaling |

| Maoa | Monoamine oxidase A | -0.15 | >0.05 | Target Enzyme (Expression may not change) |

Proteomic Profiling of Signaling Pathways

Proteomic and phosphoproteomic analyses provide a snapshot of the proteins and signaling pathways that are functionally altered by a drug. These techniques measure changes in protein abundance and phosphorylation status, which directly reflect the activity of cellular signaling cascades.

Treatment with this compound would be expected to modulate several key pathways:

Gq/G11 Signaling Cascade: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 pathway. wikipedia.org Its blockade by this compound would inhibit the activation of Phospholipase C (PLC), which in turn would reduce the production of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This would lead to decreased intracellular calcium release and reduced activation of Protein Kinase C (PKC). A phosphoproteomic analysis would aim to detect decreased phosphorylation of PKC substrates.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK), is involved in cell survival and plasticity and can be modulated by 5-HT2A receptor activity. wikipedia.org Profiling would assess the phosphorylation status of key kinases in this cascade, such as MEK and ERK.

Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival and is implicated in the mechanism of action of some antidepressants. Changes in the phosphorylation of Akt, mTOR, and their downstream targets would be investigated.

The table below provides a hypothetical overview of expected changes in key proteins and phosphoproteins in mouse hippocampal tissue following treatment with this compound.

| Protein | Modification | Predicted Change | Signaling Pathway | Rationale |

|---|---|---|---|---|

| PKCα | Phosphorylation | Decreased | Gq/PLC | Blockade of 5-HT2AR reduces PLC activation. |

| ERK1/2 | Phosphorylation | Modulated | MAPK/ERK | Downstream effect of altered 5-HT signaling. |

| CREB | Phosphorylation | Increased | Neuroplasticity | Common downstream target for antidepressant action. |

| Akt | Phosphorylation | Increased | PI3K/Akt/mTOR | Promotes cell survival and plasticity. |

| 5-HT2AR | Phosphorylation | Decreased | Receptor Signaling | Antagonist binding prevents agonist-induced phosphorylation. nih.gov |

Computational and Structural Biology Investigations of Mao A/5 Ht2ar in 1

Pharmacophore Modeling and Virtual Screening for Mao-A/5-HT2AR-IN-1 Analogues

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for biological activity. In the development of dual-target inhibitors like this compound, this approach is instrumental in ensuring that a single molecule can effectively interact with two distinct binding sites.

Ligand-Based Pharmacophore Generation

The design strategy for this compound was fundamentally rooted in a ligand-based pharmacophore approach. figshare.comnih.govpatsnap.com The core concept was to hybridize two known pharmacophoric scaffolds, each recognized for its affinity to one of the targets, while preserving the key binding features of both. figshare.com

The two key pharmacophores identified were:

Arylpiperazine scaffolds: These are well-established ligands known to bind to the 5-HT2A receptor. figshare.com

5-oxygen-substituted oxoisoaporphines: This scaffold was identified as a key pharmacophoric element for potent and selective inhibition of MAO-A. figshare.com

The underlying principle of this ligand-based approach was that by combining these two essential pharmacophores through a suitable linker, the resulting hybrid molecule would retain the ability to interact with both the 5-HT2A receptor and MAO-A. figshare.com This strategy guided the synthesis of a focused library of 15 dual-target inhibitors, including the highly potent this compound (I14). figshare.com

| Scaffold Component | Target | Key Pharmacophoric Role |

| Arylpiperazine | 5-HT2A Receptor | Established binding motif for 5-HT2A antagonism |

| 5-Oxygen-Substituted Oxoisoaporphine | MAO-A | Essential for selective and potent MAO-A inhibition |

Structure-Based Pharmacophore Generation

While the initial design was ligand-based, structure-based approaches, specifically molecular docking, were employed to understand and validate the binding modes of this compound. figshare.com These docking studies provide insights that can be used to infer a structure-based pharmacophore model.

Interaction with 5-HT2AR: Molecular docking simulations revealed that this compound can occupy the active cavity of the 5-HT2A receptor. The binding is stabilized by multiple hydrogen bonding forces and π-π stacking interactions. figshare.com This suggests that a structure-based pharmacophore for 5-HT2AR would include features corresponding to these interaction points.

Interaction with MAO-A: Similarly, docking studies showed that the compound fits well within the active site of MAO-A. The interactions are characterized by hydrogen bonds and π-π stacking, confirming the importance of the oxoisoaporphine scaffold for MAO-A inhibition. figshare.com

These findings from molecular docking provide a structural basis for the dual activity of this compound and can be used to refine future generations of inhibitors.

De Novo Design of Novel Scaffolds Modulating Mao-A/5-HT2AR

The creation of this compound can be considered a form of de novo design, specifically through a scaffold-hopping or hybridization strategy. Instead of designing a molecule from scratch, this approach involved the rational combination of two known, active scaffolds. The novelty arises from the unique combination and the linker connecting them, which were designed to achieve the desired dual pharmacology. figshare.com

The research that led to this compound did not report the use of automated, fragment-based de novo design software. Instead, it relied on the medicinal chemists' understanding of the structure-activity relationships of the two target classes to conceptually design the hybrid molecules. This approach proved successful, leading to the identification of a compound with IC50 values of 0.004 µM for MAO-A and 0.014 µM for 5-HT2AR. figshare.com

Data Mining and Cheminformatics Approaches for this compound Research

While the primary publication on this compound does not extensively detail the use of large-scale data mining or cheminformatics approaches, these methods are highly relevant to the broader field of dual-target inhibitor design.

Large-Scale Chemical Space Exploration for Dual Modulators

The development of this compound involved the synthesis and testing of a focused library of 15 compounds based on the initial hybridization strategy. figshare.com This represents a targeted exploration of a specific region of chemical space.

In a broader context, large-scale chemical space exploration for dual modulators could involve:

Virtual Screening: Using the ligand-based or structure-based pharmacophore models discussed above to screen large compound databases (e.g., ZINC, ChEMBL) for molecules containing the desired features for both MAO-A and 5-HT2AR.

Machine Learning Models: Training quantitative structure-activity relationship (QSAR) models on known inhibitors of both targets to predict the dual activity of new, untested compounds.

While these large-scale approaches were not explicitly reported in the initial development of this compound, they represent a logical next step for discovering novel and diverse chemical scaffolds with the desired dual activity profile.

Predictive Modeling of Off-Target Interactions

Predicting the potential for off-target interactions is a critical aspect of modern drug discovery, helping to identify potential safety liabilities early in the development process. The primary research on this compound focused on its activity at the intended targets (MAO-A and 5-HT2AR) and its selectivity against the related enzyme MAO-B. figshare.com

More comprehensive predictive modeling of off-target interactions for this compound could be performed using a variety of cheminformatics tools and databases. These approaches typically involve comparing the chemical structure of the compound of interest to a large database of known drug-target interactions. By identifying structurally similar compounds with known off-target activities, it is possible to predict potential unintended interactions for the new compound. Such studies were not detailed in the available literature for this compound but would be a valuable component of its preclinical safety assessment.

Pre Clinical Development and Translation Potential of Mao A/5 Ht2ar in 1 Excluding Human Clinical Data

Biomarker Identification for Mao-A/5-HT2AR-IN-1 Efficacy

Identifying reliable biomarkers is crucial for predicting and monitoring the therapeutic efficacy of this compound in preclinical models. These biomarkers can provide objective measures of the compound's engagement with its targets and its effects on neural circuits and neurochemistry.

Neuroimaging Biomarkers (e.g., fMRI, MRS in animal models)

While specific neuroimaging studies on this compound have not been reported in the available literature, the broader field of neuropharmacology provides a framework for how such biomarkers could be identified and utilized. Techniques like pharmacological magnetic resonance imaging (phMRI) are well-suited for investigating the effects of serotonergic agents in animal models.

Pharmacological MRI can map the regional brain responses to a pharmacological challenge, providing insights into the functional consequences of MAO-A and 5-HT2A receptor modulation. For a compound like this compound, phMRI studies in rodents could be designed to assess changes in brain regions rich in MAO-A and 5-HT2A receptors, such as the prefrontal cortex, hippocampus, and raphe nuclei. The blood-oxygen-level-dependent (BOLD) signal would be monitored following administration of the compound to map the resulting changes in neural activity. It is hypothesized that effective target engagement by this compound would lead to predictable alterations in the BOLD signal in these key brain regions, which could then serve as a neuroimaging biomarker of efficacy.

Magnetic Resonance Spectroscopy (MRS) offers another potential avenue for identifying neuroimaging biomarkers. MRS can measure the concentration of various neurochemicals in the brain, including neurotransmitters like serotonin (B10506) and glutamate (B1630785), as well as markers of neuronal health such as N-acetylaspartate. Preclinical MRS studies could investigate whether administration of this compound leads to changes in the levels of these neurochemicals in relevant brain areas, providing a biochemical signature of its therapeutic action.

Peripheral Biochemical Biomarkers (e.g., CSF, plasma monoamine metabolites in animal models)

Peripheral biochemical markers offer a less invasive method for assessing the pharmacodynamic effects of this compound. Given its mechanism of action, the most relevant biomarkers are the monoamines and their metabolites.

Cerebrospinal Fluid (CSF) Monoamine Metabolites: Analysis of monoamine metabolites in the CSF is a well-established method for assessing central nervous system (CNS) neurochemistry in preclinical models. For a dual MAO-A and 5-HT2A receptor inhibitor, changes in the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), would be of particular interest. Inhibition of MAO-A is expected to decrease the metabolism of serotonin, leading to a reduction in CSF 5-HIAA levels.

Plasma Monoamine Metabolites: Research has demonstrated a strong correlation between peripheral and central monoamine metabolism. Studies in rats have shown that plasma levels of 5-HIAA can serve as a reliable indicator of MAO-A inhibition in the brain. This suggests that plasma 5-HIAA could be a valuable and readily accessible biomarker for monitoring the efficacy of this compound in preclinical studies. A significant reduction in plasma 5-HIAA following administration of the compound would indicate successful target engagement of MAO-A.

| Biomarker | Biological Matrix | Expected Change with this compound | Rationale |

|---|---|---|---|

| 5-HIAA | CSF | Decrease | Inhibition of MAO-A reduces serotonin metabolism. |

| 5-HIAA | Plasma | Decrease | Correlates with MAO-A inhibition in the brain. |

| Serotonin (5-HT) | CSF/Plasma | Increase | Reduced metabolism by MAO-A. |

Genetic and Proteomic Signatures of Response

Identifying genetic and proteomic signatures of response can help in understanding the molecular mechanisms underlying the efficacy of this compound and could potentially lead to the development of personalized medicine approaches.

Genetic Signatures: While preclinical studies on specific genetic predictors of response to dual MAO-A/5-HT2A inhibitors are limited, research in related areas suggests potential candidate genes. Polymorphisms in the genes encoding for MAO-A (MAOA) and the 5-HT2A receptor (HTR2A) could influence an individual animal's response to this compound. Preclinical studies could involve genotyping animal populations and correlating specific genetic variants with the behavioral and neurochemical responses to the compound.

Proteomic Signatures: Proteomic analysis of brain tissue or peripheral cells from animal models can reveal changes in protein expression and signaling pathways following treatment with this compound. For instance, studies have shown that 5-HT2A receptor agonists can induce specific phosphorylation patterns on the receptor itself, which can be detected using mass spectrometry-based proteomics. Investigating such changes in response to this compound could provide a proteomic signature of its engagement with the 5-HT2A receptor. Furthermore, broader proteomic profiling of brain regions like the hippocampus could identify downstream protein networks that are modulated by the compound and contribute to its therapeutic effects.

Pre-formulation Studies Relevant to in vivo Research

Pre-formulation studies are a critical step in the preclinical development of any new chemical entity, including this compound. These studies aim to characterize the physicochemical properties of the compound to guide the development of stable and bioavailable formulations for in vivo animal research.

Solubility and Stability in Experimental Buffer Systems

The solubility and stability of this compound in various aqueous and non-aqueous systems are fundamental properties that dictate its suitability for different routes of administration in animal models.

Solubility: The solubility of the compound would be assessed in a range of pharmaceutically relevant buffer systems with varying pH values (e.g., pH 2, 4.5, 6.8, 7.4) to mimic the physiological conditions of the gastrointestinal tract and systemic circulation. This information is crucial for developing oral and parenteral formulations.

Stability: Stability studies would be conducted to evaluate the degradation of this compound under various conditions, including different pH levels, temperatures, and light exposure. The degradation products would be identified and quantified to ensure the integrity of the compound in the final formulation.

| Parameter | Experimental System | Purpose |

|---|---|---|

| Aqueous Solubility | Phosphate Buffered Saline (PBS) pH 7.4 | To assess suitability for intravenous administration. |

| pH-dependent Solubility | Buffers from pH 1.2 to 7.5 | To predict oral absorption. |

| Solution Stability | Aqueous buffers at various temperatures | To determine shelf-life and storage conditions for liquid formulations. |

| Solid-state Stability | Elevated temperature and humidity | To assess stability of the bulk drug substance. |

Methodological Considerations and Challenges in Mao A/5 Ht2ar in 1 Research

Limitations of in vitro and in vivo Models for Dual-Target Compounds

While essential for preclinical assessment, both in vitro (cell-based) and in vivo (animal) models have inherent limitations. In vitro models, though offering high throughput and reproducibility, cannot fully replicate the complex physiological interactions within a living organism. phenovista.com Conversely, in vivo models provide a more holistic view but are complicated by inter-species physiological differences and the integrated nature of neural networks. phenovista.com

Translating findings from animal models to humans is a significant challenge due to species-specific variations in the expression, distribution, and function of MAO-A and 5-HT2A receptors. For instance, a crucial difference exists in substrate preference for monoamine oxidases between rodents and humans. In humans, MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), whereas in rodents, MAO-B plays a more significant role in dopamine (B1211576) breakdown. selfhacked.com This difference can fundamentally alter the neurochemical consequences of MAO-A inhibition in rodent models compared to humans.

Furthermore, the distribution and density of 5-HT2A receptors can vary across species. While the 5-HT2A receptor is widely expressed in the cortex of mammals, subtle differences in its location on specific neuronal populations or its interaction with other receptors can lead to different behavioral outputs. mdpi.comwikipedia.org For example, some serotonin receptor subtypes, such as the 5-HT5B receptor, are present in rodents but not in humans, highlighting the evolutionary divergence of this complex system. wikipedia.org These differences underscore the caution required when extrapolating efficacy and neurobiological effects from animal studies to clinical applications.

| Target | Parameter | Rodent Models (e.g., Mice, Rats) | Human | Implication for Research |

|---|---|---|---|---|

| MAO-A | Primary Substrates | Serotonin, Norepinephrine | Serotonin, Norepinephrine, Dopamine | Rodent models may not fully capture the impact of MAO-A inhibition on dopamine-related pathways. selfhacked.com |

| 5-HT Receptor Family | Subtype Presence | Includes 5-HT5B receptor | Lacks 5-HT5B receptor | Potential for off-target effects in rodents on receptors not present in humans, complicating interpretation. wikipedia.org |

| 5-HT2A Receptor | Cortical Distribution | High density in prefrontal and somatosensory cortex | High density in prefrontal, parietal, and somatosensory cortex | While broadly similar, subtle differences in distribution can affect cognitive and behavioral outcomes of receptor modulation. wikipedia.org |

The central nervous system operates as a highly integrated network, and the effects of a dual-target compound are unlikely to be a simple sum of its actions on two individual targets. MAO-A is a key enzyme in the metabolism of multiple monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. nih.gov Its inhibition leads to a broad elevation in the levels of these signaling molecules.

Simultaneously, the 5-HT2A receptor, an excitatory G protein-coupled receptor, is widely distributed in the brain, particularly on pyramidal neurons in the cortex. mdpi.comwikipedia.org It plays a critical role in modulating the release of other neurotransmitters, including glutamate (B1630785) and GABA, and interacts with other receptor systems such as dopamine D2 receptors. wikipedia.orgmdpi.com The synergistic effect of MAO-A and 5-HT2A receptor gene polymorphisms on emotional processing has been observed, highlighting their functional interaction. nih.gov Therefore, a compound like Mao-A/5-HT2AR-IN-1 perturbs the delicate balance of a complex network at two distinct points, potentially leading to emergent, non-linear effects on neural circuits that are difficult to predict from single-target studies alone.

Challenges in Selectivity and Specificity Assessment of this compound

A fundamental challenge in developing multi-target agents is ensuring that the compound interacts with its intended targets at the desired potency while avoiding significant interactions with other proteins that could lead to side effects. nih.gov

Distinguishing the pharmacological effects arising from the engagement of MAO-A and 5-HT2A receptors from those caused by unintended off-target interactions is a critical and complex task. The issue is compounded for dual-target agents, as the observed biological activity results from the modulation of at least two proteins. Often, affinities for off-targets can be as potent as for the intended targets. acs.org A systematic approach is required to deconstruct the compound's polypharmacology.

Methodologies to address this challenge include:

Comprehensive Screening Panels: Testing the compound against a broad array of other receptors, enzymes, and ion channels to create a selectivity profile.

Cellular Models with Target Knockout/Knockdown: Comparing the effects of the compound in cells that express both targets, only one target, or neither target (e.g., using CRISPR or siRNA techniques). This allows for the attribution of specific cellular responses to the engagement of each target.

Use of Selective Antagonists: Blocking one of the targets with a known selective antagonist to isolate the pharmacological contribution of the other target. For example, the effects of this compound could be studied in the presence of a highly selective 5-HT2A receptor antagonist to isolate the effects stemming from MAO-A inhibition.

Comparing with "Clean" Single-Target Compounds: Benchmarking the biological profile of the dual-target inhibitor against compounds that are highly selective for either MAO-A or the 5-HT2A receptor.

The goal is to achieve target-specific selectivity, where the compound is potent against the targets of interest while having weak or no activity against other potential targets. nih.gov

Confirming that a dual-target compound reaches the brain and binds to both of its intended targets simultaneously in a living organism is essential for validating its mechanism of action. researchgate.net Several advanced techniques can be employed to measure target engagement in vivo.

| Methodology | Description | Application to this compound | Limitations |

|---|---|---|---|

| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure biochemical processes. researchgate.netnih.gov | Administering specific PET radiotracers for MAO-A and 5-HT2AR before and after treatment with the compound can quantify receptor/enzyme occupancy. | Requires development of specific radiotracers for each target; may require separate scans for each target. |

| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that react covalently with active enzyme sites to measure target engagement in complex proteomes. nih.gov | Ex situ ABPP on tissue lysates from treated animals can measure the remaining active MAO-A. Can be adapted for receptor occupancy. | Invasive (requires tissue harvesting); may be more challenging to apply to non-enzymatic targets like GPCRs. |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. Can be applied to tissue samples (ex vivo). researchgate.net | Can assess binding to both MAO-A and 5-HT2AR in tissue samples from treated animals by measuring shifts in their melting temperatures. | Invasive; requires highly specific antibodies for protein detection in complex lysates. |

| Mass Spectrometry Imaging (MSI) | A label-free method that maps the distribution of a drug and its metabolites within tissue sections. researchgate.net | Can visualize the co-localization of this compound with its target proteins in specific brain regions. | Provides information on drug distribution but not direct functional engagement of the target. |

These techniques provide powerful, quantitative readouts of whether and to what extent this compound is engaging both of its targets in the relevant physiological environment, which is a critical step in linking its molecular mechanism to its biological effects. nih.gov

Advanced Technologies Applied to this compound Research

The rational design and evaluation of dual-target compounds are increasingly supported by cutting-edge technologies that can handle the inherent complexity of polypharmacology.

Artificial Intelligence (AI) in Drug Design: AI and machine learning algorithms are being employed for the de novo design of dual-target compounds. nih.gov These methods can learn the structural features required for binding to two distinct targets and generate novel chemical structures predicted to have the desired dual activity. For example, generative adversarial networks and genetic algorithms can be used to explore the chemical space for molecules that satisfy the binding requirements of both the MAO-A active site and the 5-HT2A receptor binding pocket. nih.gov AI platforms can also integrate multiomics data to validate the relevance of targeting a specific pair of proteins. acs.org